(R)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridinyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl group or the ester functional group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding or π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
RMILHIBTMFTUCN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.